molecular formula C20H28N2O3S B271956 N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine

N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine

カタログ番号 B271956
分子量: 376.5 g/mol
InChIキー: WJHJRIZAJNZRQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine, also known as MTEP, is a compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and the modulation of neurotransmitter release.

作用機序

N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of mGluR5 leads to the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of ion channel activity. The selective antagonism of mGluR5 by N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine results in the inhibition of these processes, which has been shown to improve cognitive function and reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine have been extensively studied in animal models. N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been shown to improve cognitive function and reduce the symptoms of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has also been investigated for its potential as a treatment for drug addiction, as mGluR5 has been implicated in the development of drug-seeking behavior. The selective antagonism of mGluR5 by N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been shown to inhibit the development of drug-seeking behavior in animal models.

実験室実験の利点と制限

N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has several advantages for use in lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors in the brain. N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has also been shown to have a good safety profile in animal models, with no significant adverse effects reported. However, N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which limits its efficacy as a therapeutic agent. Additionally, N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has poor solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the study of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine. One area of research is the development of more potent and selective mGluR5 antagonists. This could lead to the development of more effective therapeutic agents for the treatment of neurological disorders. Another area of research is the investigation of the role of mGluR5 in the development of drug addiction. This could lead to the development of new treatments for drug addiction that target mGluR5. Finally, the development of new methods for the administration of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine could improve its efficacy as a therapeutic agent.

合成法

The synthesis of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 3-ethoxy-4-(2-thienylmethoxy)benzaldehyde, which is reacted with 2-(4-morpholinyl)ethylamine in the presence of a reducing agent to form the final product, N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine. The synthesis of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been optimized to improve yields and reduce the number of steps required for the reaction.

科学的研究の応用

N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. The selective antagonism of mGluR5 by N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models. N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has also been investigated for its potential as a treatment for drug addiction, as mGluR5 has been implicated in the development of drug-seeking behavior.

特性

製品名

N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine

分子式

C20H28N2O3S

分子量

376.5 g/mol

IUPAC名

N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C20H28N2O3S/c1-2-24-20-14-17(15-21-7-8-22-9-11-23-12-10-22)5-6-19(20)25-16-18-4-3-13-26-18/h3-6,13-14,21H,2,7-12,15-16H2,1H3

InChIキー

WJHJRIZAJNZRQS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3

正規SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。